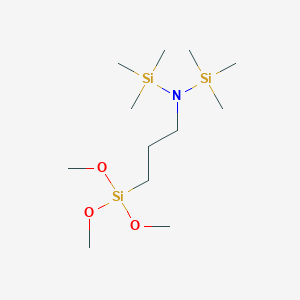![molecular formula C14H11ClN2O B6360909 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one CAS No. 1551407-49-8](/img/structure/B6360909.png)
8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reactivity and Synthesis Applications
Palladium-Catalyzed Coupling Reactions : 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one has been utilized in various Pd(0) coupling reactions. It shows significant reactivity, making it suitable for the synthesis of different substituted benzo[c][2,7]naphthyridines. This reactivity is exploited in aroylation reactions with arenecarbaldehydes, highlighting its versatility in organic synthesis (Duvey et al., 2001).
Synthesis of Acronycine Isosters : This compound plays a critical role in the synthesis of acronycine isosters. Its condensation with various agents leads to the formation of different isomers, which are crucial for medicinal chemistry applications (Reisch et al., 1983).
Synthesis of Substituted Naphthyridine Derivatives : The synthesis of various substituted naphthyridine derivatives, such as 3-aryl-1,8-naphthyridines, involves the use of this compound. This highlights its utility in creating biologically active compounds (Ravi et al., 2018).
Structural and Chemical Characterization
NMR Spectra Assignments : The compound's NMR spectra have been thoroughly investigated, providing valuable insights into its structural characterization. This is vital for understanding its chemical properties and reactivity (Afloroaei & Vlassa, 2004).
Crystallography and Supramolecular Structure : The compound's derivatives have been structurally characterized through crystallography, revealing intricate details about their molecular and supramolecular structure. This is crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Jin et al., 2009).
Catalytic and Synthetic Applications
Transition-Metal Complex Formation : This compound can form complexes with various transition metals, demonstrating its potential as a ligand in organometallic chemistry. These complexes have been explored for their catalytic activities, which could have significant implications in synthetic chemistry (Liu et al., 2013).
Cycloaddition Reactions : It is involved in cycloaddition reactions, a fundamental process in organic synthesis. Understanding these reactions opens up possibilities for creating complex organic molecules and polymers (Bachowska, 1995).
One-Pot Synthesis Methods : The compound is used in one-pot synthesis methods, showcasing its role in efficient and streamlined chemical synthesis processes. This is particularly relevant in the pharmaceutical industry, where such methods can lead to more cost-effective drug production (Kumar et al., 2017).
Propiedades
IUPAC Name |
8-chloro-4,6-dimethylbenzo[c][2,7]naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-13-11(5-6-16-8)10-4-3-9(15)7-12(10)17(2)14(13)18/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXVXZBVRJYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=O)N(C3=C2C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)







